6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride
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Overview
Description
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring, along with an aminoethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Aminoethylation: The aminoethyl side chain is introduced via a nucleophilic substitution reaction, where an aminoethyl group is attached to the pyrimidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
- 2,2′-Oxydiethylamine dihydrochloride
Uniqueness
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
2680542-38-3 |
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Molecular Formula |
C9H15Cl2N3O |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H |
InChI Key |
CESHLJBAIZGOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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